molecular formula C18H17N3O2S2 B3477485 4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-phenylthieno[2,3-d]pyrimidine

4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B3477485
M. Wt: 371.5 g/mol
InChI Key: CQJPPXHMTOUPJR-UHFFFAOYSA-N
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Description

“4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-phenylthieno[2,3-d]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .


Synthesis Analysis

In 2022, Elmenier et al. synthesized and evaluated a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives . The synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives are diverse .


Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidine derivatives are synthesized through various methods . For instance, Elmenier et al. synthesized a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives .

Mechanism of Action

Thienopyrimidine derivatives have shown anticancer effects through the inhibition of various enzymes and pathways . They have been used as PI3K inhibitors against various isomers PI3Kα, β, and γ .

Future Directions

Thienopyrimidine derivatives have shown promising results in medicinal chemistry, particularly as anticancer agents . Future research could focus on exploring their potential in other therapeutic areas and improving their selectivity, efficiency, and safety as medicinal drugs .

Properties

IUPAC Name

1-morpholin-4-yl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-15(21-6-8-23-9-7-21)11-25-18-16-14(13-4-2-1-3-5-13)10-24-17(16)19-12-20-18/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJPPXHMTOUPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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